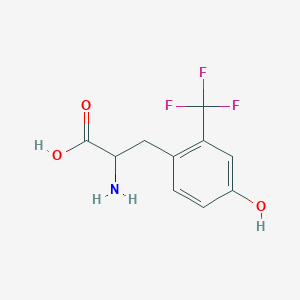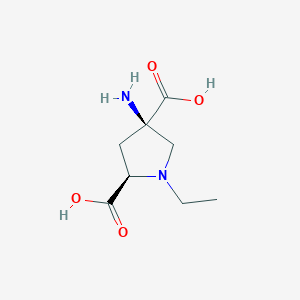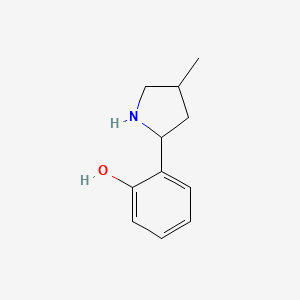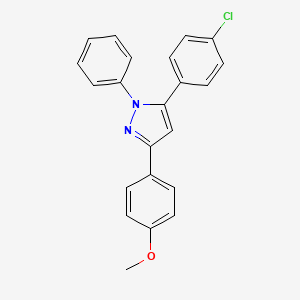![molecular formula C20H17N3O2 B12871263 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 745-35-7](/img/structure/B12871263.png)
1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves the reaction of 4-benzylidene-3-phenylisoxazol-5(4H)-one with 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can effectively mitigate necroptosis-related inflammatory diseases and other conditions.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share structural similarities and exhibit potent necroptosis inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and selective inhibition of CDK2.
Uniqueness
1,3-Dimethyl-6,7-diphenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione stands out due to its specific structural configuration, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
特性
CAS番号 |
745-35-7 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O2/c1-21-18-16(19(24)22(2)20(21)25)13-17(14-9-5-3-6-10-14)23(18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChIキー |
DFIBJNJFXHGEEZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)


![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)



![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)

![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
